(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

Catalog No.
S1910794
CAS No.
529486-26-8
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyr...

CAS Number

529486-26-8

Product Name

(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

IUPAC Name

(2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18-/m0/s1

InChI Key

JVOUIFUIIPEWLM-BZSNNMDCSA-N

SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O

Medicinal Chemistry

The molecule contains a chiral center and various functional groups, suggesting potential for its development as a new drug candidate. The presence of a pyrrolidine ring and a carboxamide group are commonly found in bioactive molecules. However, no published research has been identified that explores this specific compound's medicinal properties [, ].

Organic Synthesis

The compound's structure showcases an interesting combination of aromatic rings, a hydroxyl group, and a cyclic amine. This could be of interest to synthetic chemists studying the development of new reactions or catalysts. However, there is no current research available exploring the synthesis or reactivity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide itself [].

As a Reference Standard

Due to its specific stereochemistry, (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide could be valuable as a reference standard in analytical chemistry. Researchers developing new methods to separate or identify similar chiral molecules might find this compound useful. However, there is no confirmation of its use in this specific role [].

Typical for amides and alcohols:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The nitrogen atom in the pyrrolidine ring can undergo nucleophilic substitution reactions.

These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide has been investigated using various computational methods. Predictions suggest potential activities including:

  • Antioxidant Activity: The compound may exhibit properties that neutralize free radicals, contributing to cellular protection against oxidative stress .
  • Anticancer Properties: Preliminary studies indicate that similar compounds often show cytotoxic effects against tumor cell lines .
  • Neuroprotective Effects: Compounds with similar structural motifs have been associated with neuroprotective activities, potentially influencing neurotransmitter systems .

Several synthetic routes can be employed to produce this compound:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as diphenylethanol and pyrrolidine derivatives.
  • Reagents and Conditions: Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation. The reaction conditions often require controlled temperatures and solvents like dichloromethane or dimethylformamide.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity levels.

The unique structure of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lends itself to various applications:

  • Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting neurological disorders or cancers.
  • Research Tool: Used in studies exploring structure-activity relationships to optimize drug efficacy and safety profiles.

Interaction studies often utilize computational models to predict how this compound interacts with biological macromolecules:

  • Molecular Docking: This technique helps visualize binding interactions between the compound and target proteins or enzymes.
  • Quantitative Structure-Activity Relationship Models: These models analyze how variations in chemical structure influence biological activity, aiding in the design of more potent derivatives .

Several compounds share structural similarities with (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
(S)-N-(1-benzyl-2-hydroxyethyl)-pyrrolidinecarboxamideBenzyl substitutionAnticancer properties
(R)-N-(1-naphthyl-2-hydroxyethyl)-pyrrolidinecarboxamideNaphthyl substitutionNeuroprotective effects
(R)-N-(3-methoxyphenyl)-pyrrolidinecarboxamideMethoxy groupAntioxidant activity

Uniqueness

The uniqueness of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lies in its specific stereochemistry and functional groups that enhance its potential biological activities compared to other structurally similar compounds. Its dual functionality as both an alcohol and an amide allows for diverse reactivity profiles that can be exploited in drug design.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

(2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide

Dates

Modify: 2023-08-16

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